

# Atazanavir Quantification: A Comparative Guide to Detection and Quantification Limits

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## Compound of Interest

Compound Name: Atazanavir-d5

Cat. No.: B13852693

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For researchers, scientists, and drug development professionals, establishing sensitive and reliable bioanalytical methods is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the antiretroviral drug Atazanavir, with a focus on methods employing its deuterated internal standard, **Atazanavir-d5**.

This document summarizes key performance data from various studies, offering a direct comparison of different analytical approaches. Detailed experimental protocols for the cited methods are also provided to facilitate methodological evaluation and implementation.

## Comparative Performance of Analytical Methods

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Atazanavir determined by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a deuterated internal standard like **Atazanavir-d5** is a common strategy to improve accuracy and precision.

Matrix	Analytical Method	Internal Standard	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Human Plasma	UPLC-MS/MS	Atazanavir-d6	1.5 ng/mL	5.0 ng/mL	<a href="#">[1]</a>
Human Hair	LC-MS/MS	Atazanavir-d5	Not explicitly stated	0.0500 ng/mg	<a href="#">[2]</a> <a href="#">[3]</a>
Human Plasma	LC-MS/MS	Not explicitly stated	1 pg/mL	2 pg/mL	<a href="#">[4]</a>
Human Mononuclear Cell Extracts	HPLC-MS	Not explicitly stated	Not explicitly stated	0.0200 fmol/ μL (~14.1 ng/mL)	<a href="#">[5]</a>
Human Plasma	HPLC-MS	Not explicitly stated	Not explicitly stated	50.0 ng/mL	
Bulk Drug/Pharmaceuticals	UPLC-MS	None	2.68 μg/mL	8.14 μg/mL	<a href="#">[6]</a>

## Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key methods cited in this guide.

### UPLC-MS/MS for Atazanavir in Human Plasma

This method demonstrates a common approach for quantifying Atazanavir in a biological matrix.

- Sample Preparation: Solid-phase extraction (SPE) is utilized for sample clean-up and concentration.
- Chromatography:
  - Instrument: UPLC system

- Column: Not specified in the abstract.
- Mobile Phase: Not specified in the abstract.
- Flow Rate: Not specified in the abstract.
- Mass Spectrometry:
  - Instrument: Triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - MS/MS Transitions: Not specified in the abstract.
- Internal Standard: Atazanavir-d6.[\[1\]](#)

## LC-MS/MS for Atazanavir in Human Hair

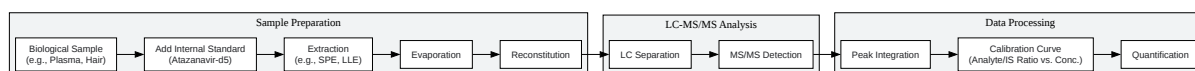
This protocol is adapted for a more complex matrix, requiring a more rigorous extraction process.

- Sample Preparation: Hair samples are decontaminated, pulverized, and subjected to methanol extraction.
- Chromatography:
  - Instrument: Not specified in the abstract.
  - Column: Not specified in the abstract.
  - Mobile Phase: Not specified in the abstract.
  - Flow Rate: Not specified in the abstract.
- Mass Spectrometry:
  - Instrument: Triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.

- MS/MS Transitions:
  - Atazanavir:  $m/z$  705.3  $\rightarrow$  168.0
  - **Atazanavir-d5**:  $m/z$  710.2  $\rightarrow$  168.0[2][3]
- Internal Standard: **Atazanavir-d5**. [2][3]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Atazanavir using LC-MS/MS with an internal standard.



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Caption: Bioanalytical workflow for Atazanavir quantification.

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